Cas no 81882-64-6 (3-Amino-N-(2-methylpropyl)benzamide)

3-Amino-N-(2-methylpropyl)benzamide structure
81882-64-6 structure
Product name:3-Amino-N-(2-methylpropyl)benzamide
CAS No:81882-64-6
MF:C11H16N2O
Molecular Weight:192.25754
CID:1085845
PubChem ID:3576679

3-Amino-N-(2-methylpropyl)benzamide 化学的及び物理的性質

名前と識別子

    • 3-Amino-N-isobutylbenzamide
    • 3-amino-N-(2-methylpropyl)benzamide
    • 3-amino-N-isobutylbenzamide(SALTDATA: FREE)
    • SCHEMBL7090374
    • F21186
    • MFCD01811251
    • CS-0330999
    • BS-36200
    • 81882-64-6
    • DTXSID00393808
    • AKOS000131685
    • STK520526
    • DB-099101
    • 3-Amino-N-(2-methylpropyl)benzamide
    • MDL: MFCD01811251
    • インチ: InChI=1S/C11H16N2O/c1-8(2)7-13-11(14)9-4-3-5-10(12)6-9/h3-6,8H,7,12H2,1-2H3,(H,13,14)
    • InChIKey: YZWZQGUCOQSFKU-UHFFFAOYSA-N
    • SMILES: CC(CNC(C1=CC(N)=CC=C1)=O)C

計算された属性

  • 精确分子量: 192.126263138g/mol
  • 同位素质量: 192.126263138g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 192
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.2
  • トポロジー分子極性表面積: 55.1Ų

3-Amino-N-(2-methylpropyl)benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
A630453-100mg
3-Amino-N-(2-methylpropyl)benzamide
81882-64-6
100mg
$ 80.00 2022-06-07
TRC
A630453-10mg
3-Amino-N-(2-methylpropyl)benzamide
81882-64-6
10mg
$ 50.00 2022-06-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1401669-5g
3-Amino-N-isobutylbenzamide
81882-64-6 95+%
5g
¥1848.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1401669-1g
3-Amino-N-isobutylbenzamide
81882-64-6 95+%
1g
¥613.00 2024-07-28
TRC
A630453-50mg
3-Amino-N-(2-methylpropyl)benzamide
81882-64-6
50mg
$ 65.00 2022-06-07
1PlusChem
1P005HHB-1g
3-AMINO-N-ISOBUTYLBENZAMIDE
81882-64-6 95%
1g
$43.00 2024-04-21
A2B Chem LLC
AC55135-1g
3-AMINO-N-ISOBUTYLBENZAMIDE
81882-64-6 95%
1g
$35.00 2024-04-19

3-Amino-N-(2-methylpropyl)benzamide 関連文献

3-Amino-N-(2-methylpropyl)benzamideに関する追加情報

Professional Introduction to 3-Amino-N-isobutylbenzamide (CAS No. 81882-64-6)

3-Amino-N-isobutylbenzamide is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its unique structural properties and potential biological activities. With a CAS number of 81882-64-6, this compound represents a fascinating molecule that has been explored in various research studies for its potential applications in drug discovery and development.

The molecular structure of 3-Amino-N-isobutylbenzamide consists of a benzamide core substituted with an amino group at the 3-position and an isobutyl group at the N-position. This particular arrangement of functional groups imparts distinct chemical and pharmacological characteristics, making it a valuable scaffold for designing novel therapeutic agents. The benzamide moiety is well-known for its role in medicinal chemistry, often serving as a key pharmacophore in drugs targeting neurological disorders, inflammation, and infectious diseases.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors for various therapeutic targets. 3-Amino-N-isobutylbenzamide has emerged as a compound of interest due to its ability to interact with biological targets in a manner that suggests potential therapeutic utility. For instance, studies have indicated that this molecule may exhibit inhibitory effects on certain enzymes and receptors involved in metabolic pathways and signal transduction processes.

One of the most compelling aspects of 3-Amino-N-isobutylbenzamide is its potential as a lead compound for further derivatization and optimization. Researchers have leveraged its structural framework to develop analogs with enhanced binding affinity and selectivity. This approach is particularly relevant in the context of drug discovery, where the identification of high-quality leads is crucial for the development of next-generation therapeutics.

The synthesis of 3-Amino-N-isobutylbenzamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to construct the desired molecular framework efficiently. These synthetic strategies not only highlight the compound's synthetic accessibility but also underscore the importance of cutting-edge chemical techniques in modern drug development.

The pharmacological profile of 3-Amino-N-isobutylbenzamide has been the subject of extensive investigation. Preclinical studies have demonstrated its potential as an inhibitor of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory responses. Additionally, preliminary data suggest that this compound may exhibit neuroprotective properties, making it a candidate for further exploration in the treatment of neurodegenerative diseases.

The growing body of research on 3-Amino-N-isobutylbenzamide underscores its significance as a molecular entity with multifaceted applications. As our understanding of biological systems continues to evolve, compounds like this one are likely to play an increasingly important role in addressing complex diseases. The integration of computational modeling, high-throughput screening, and structural biology techniques will further enhance our ability to harness the therapeutic potential of such molecules.

In conclusion, 3-Amino-N-isobutylbenzamide, identified by its CAS number 81882-64-6, represents a promising compound in pharmaceutical research. Its unique structural features, coupled with preliminary evidence of biological activity, position it as a valuable asset for drug discovery efforts aimed at developing novel therapeutics for various diseases. As research progresses, we can anticipate further insights into its mechanisms of action and applications across multiple therapeutic areas.

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